molecular formula C14H21NO5S B1488401 tert-Butyl 3-((tosyloxy)amino)propanoate CAS No. 1816254-59-7

tert-Butyl 3-((tosyloxy)amino)propanoate

Cat. No.: B1488401
CAS No.: 1816254-59-7
M. Wt: 315.39 g/mol
InChI Key: OAVFMYXBRBJEQM-UHFFFAOYSA-N
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Description

tert-Butyl 3-((tosyloxy)amino)propanoate is a synthetic intermediate designed for research applications in organic chemistry and drug discovery. This compound incorporates two key protective groups: a tert-butyl ester and a tosyl (p-toluenesulfonyl) group on a nitrogen-based functionality. The tert-butyl ester moiety is widely recognized for its stability under basic conditions and against nucleophiles, and it can be cleaved under mild acidic conditions to reveal the free carboxylic acid . The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions, particularly for the introduction of nitrogen-containing fragments, which is a common transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules. The primary research value of this reagent lies in its role as a versatile building block . The reactive tosyloxyamino group allows for further functionalization, enabling researchers to construct more complex molecular architectures. This makes it particularly valuable in medicinal chemistry for the preparation of compound libraries and in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where a propanoate spacer with a modified amine is required. Handling and Storage: Based on the properties of similar compounds, this material should be handled with care. It is recommended to store sealed in a dry environment at 2-8°C to maintain stability . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonyloxyamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)20-15-10-9-13(16)19-14(2,3)4/h5-8,15H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFMYXBRBJEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Amino or Hydroxyl Precursors

The core step involves reacting a suitable amino or hydroxyl precursor with a sulfonylation reagent to introduce the tosyloxy group on the amino functionality.

Parameter Details
Starting Material tert-Butyl 3-(hydroxymethyl)propanoate or tert-butyl 3-(amino)propanoate
Sulfonylation Reagents para-toluenesulfonyl chloride (TsCl), para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride
Base Triethylamine, diisopropylethylamine, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Solvent Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or other aprotic solvents
Temperature 0 °C to room temperature
Reaction Time 1–12 hours
Yield Moderate to high (typically 60–85%)

The reaction mechanism involves nucleophilic attack of the amino group on the sulfonyl chloride to form the tosyloxyamino derivative. The base scavenges the released HCl to drive the reaction forward.

Protection of Carboxylic Acid as tert-Butyl Ester

If starting from free carboxylic acids, esterification to the tert-butyl ester is performed to protect the acid functionality.

Parameter Details
Starting Material 3-Amino or 3-hydroxypropanoic acid derivatives
Reagents tert-Butyl bromide (t-BuBr), potassium carbonate (K2CO3), tetrabutylammonium bromide (TBAB) as phase transfer catalyst
Solvent Dimethylacetamide (DMA), dimethylformamide (DMF)
Temperature 50–60 °C
Reaction Time 2.5–5 hours
Yield Moderate (typically 60–70%)

This alkylation reaction proceeds via nucleophilic substitution of the carboxylate anion with tert-butyl bromide, facilitated by phase transfer catalysis.

Representative Reaction Sequence

A typical synthetic route to this compound can be summarized as follows:

Step Reaction Type Reagents & Conditions Notes
1 Esterification 3-Amino- or 3-hydroxypropanoic acid + t-BuBr, K2CO3, TBAB, DMA, 55 °C, 5 h Protects acid as tert-butyl ester
2 Sulfonylation tert-Butyl 3-(amino/hydroxymethyl)propanoate + TsCl, Et3N, CH2Cl2, 0 °C to RT, 1–12 h Introduces tosyloxy group on amino
3 Purification Aqueous workup, extraction, silica gel chromatography Isolates pure this compound

Detailed Research Findings and Notes

  • The sulfonylation step is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis of the sulfonyl chloride reagent.
  • Bases such as triethylamine or diisopropylethylamine are preferred for their ability to neutralize HCl without nucleophilic side reactions.
  • The tert-butyl ester group can be selectively removed under acidic conditions if further functionalization is needed, but care must be taken as the tosyloxyamino group can be sensitive to strong acids.
  • Yields can be improved by optimizing solvent choice and reaction temperature, with dichloromethane at 0 °C to room temperature being optimal for sulfonylation.
  • Phase transfer catalysis is effective for tert-butyl ester formation from carboxylic acids, improving reaction rates and yields.

Summary Table of Preparation Parameters

Preparation Step Starting Material Reagents/Conditions Yield (%) Notes
Esterification 3-Amino/hydroxypropanoic acid t-BuBr, K2CO3, TBAB, DMA, 55 °C, 5 h 60–70 Phase transfer catalysis used
Sulfonylation tert-Butyl 3-(amino/hydroxymethyl)propanoate TsCl, Et3N, CH2Cl2, 0 °C to RT, 1–12 h 60–85 Anhydrous conditions required
Purification Reaction mixture Extraction, silica gel chromatography Isolates pure product

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Reduction Reactions: The compound can undergo reduction reactions where the tosyloxy group is removed, often using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Pyridine, amines, thiols.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Substitution: Formation of new amines or thiols.

    Reduction: Formation of the corresponding amine.

    Hydrolysis: Formation of 3-aminopropanoic acid and tert-butanol.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((tosyloxy)amino)propanoate involves the reactivity of the tosyloxy group, which can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

tert-Butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate (CAS: 850090-13-0)

  • Molecular Formula : C₁₈H₂₈O₇S
  • Key Features : Contains a polyethylene glycol (PEG)-like chain (ethoxy-ethoxy-ethoxy) linked to the tosyloxy group.
  • Applications: Used in bioconjugation chemistry due to its hydrophilic spacer, which improves solubility in aqueous media. The extended chain reduces steric hindrance during coupling reactions compared to the amino-substituted analog .
  • Synthesis : Prepared via multi-step etherification, as described in protocols similar to those by Ursuegui et al. .

tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate ((S)-54)

  • Molecular Formula : C₁₅H₁₉F₃N₂O₃
  • Key Features: Incorporates a trifluoromethyl diaziridinyl group and a chiral phenoxypropanoate backbone.
  • Reactivity: The diaziridine moiety enables photo-crosslinking applications, while the tert-butyl ester stabilizes the compound during storage. Unlike the target compound, this derivative lacks an amino group but retains the tosyloxy intermediate during synthesis (e.g., (S)-51) .
  • Spectral Data : Characterized by distinct [¹H/¹³C-NMR] shifts (e.g., δ 170.9 ppm for the ester carbonyl) and high enantiomeric excess (>99% e.e. via chiral HPLC) .

tert-Butyl 3-(4-(tosyloxy)butoxy)propanoate (2-66)

  • Molecular Formula : C₁₈H₂₈O₇S
  • Key Features: Features a butoxy spacer between the tosyloxy group and the propanoate core.
  • Physical Properties: Isolated as an orange oil, contrasting with the crystalline nature of amino-substituted analogs. The longer alkyl chain may reduce crystallinity but enhance flexibility in polymer applications .

(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(1-(2-(tosyloxy)ethyl)-1H-indol-3-yl)propanoate ((R)-3)

  • Molecular Formula : C₂₆H₃₃N₃O₇S
  • Applications : Key intermediate in radiopharmaceutical synthesis (e.g., [¹⁸F]FETrp for PET imaging). The indole and tosyloxy groups facilitate regioselective radiolabeling .
  • Yield : Synthesized in 55% yield via NaBH₄ reduction, a step shared with other tert-butyl esters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₄H₂₁NO₅S 315.39 Tosyloxy, amino, tert-butyl ester Pharmaceutical intermediates
tert-Butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate C₁₈H₂₈O₇S 400.48 Tosyloxy, PEG-like chain Bioconjugation
(S)-54 (trifluoromethyl diaziridinyl analog) C₁₅H₁₉F₃N₂O₃ 332.32 Diaziridine, phenoxy, tert-butyl ester Photoaffinity labeling
(R)-3 (indole-containing derivative) C₂₆H₃₃N₃O₇S 547.63 Indole, tosyloxy, Boc-protected amino Radiopharmaceuticals

Key Findings and Insights

Functional Group Impact: The amino group in this compound enhances nucleophilicity, enabling amidation or alkylation reactions absent in ether-linked analogs (e.g., 2-66) . Tosyloxy groups universally serve as leaving groups, but their reactivity varies with adjacent substituents. For instance, PEG-containing derivatives () exhibit slower substitution kinetics due to steric shielding .

Synthetic Methodologies :

  • Trifluoroacetic acid (TFA) is commonly used in coupling reactions (e.g., ), while NaBH₄ reductions are standard for tert-butyl ester intermediates .
  • Chiral resolution via HPLC is critical for enantiomerically pure derivatives like (S)-54 .

Solubility and Physical State :

  • tert-Butyl esters generally improve organic solubility, but physical states range from oils () to crystalline solids, depending on substituent bulk .

Applications: Amino-substituted derivatives are preferred for drug intermediates, while PEG-containing analogs excel in biocompatible applications . Radiopharmaceutical synthesis relies on tosyloxy groups for efficient fluorine-18 incorporation .

Q & A

Q. What are the key synthetic pathways and characterization methods for tert-Butyl 3-((tosyloxy)amino)propanoate?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by tosylation of the hydroxyl group. Key steps include:
  • Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Tosylation : Treatment with tosyl chloride (TsCl) in dichloromethane or THF, often with DMAP as a catalyst .
  • Deprotection : Acidic cleavage of the Boc group (e.g., HCl in dioxane) to yield the final product .

Q. Characterization :

TechniqueParametersPurpose
¹H/¹³C NMR CDCl₃ or DMSO-d₆, 25°CConfirm regiochemistry, Boc group integrity, and tosyloxy substitution .
TLC Silica gel, hexane/ethyl acetate (3:1)Monitor reaction progress and purity .
Mass Spectrometry ESI or EI modeVerify molecular weight and fragmentation patterns .
  • Key Reference : , and 19 detail analogous synthetic protocols and analytical workflows.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Temperature : Store below -20°C in airtight containers to prevent hydrolysis of the tosyloxy group or Boc cleavage .
  • Solubility : Dissolve in anhydrous DCM or THF for long-term storage; avoid protic solvents (e.g., water, methanol) .
  • Handling : Use inert atmosphere (N₂/Ar) during aliquoting to minimize moisture exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer : Common bottlenecks include incomplete tosylation or Boc deprotection . Mitigation strategies:
  • Tosylation Efficiency :
  • Use excess TsCl (1.5–2.0 eq.) with DMAP (0.1 eq.) in anhydrous THF at 0°C to 25°C .
  • Monitor by TLC for disappearance of the hydroxyl precursor .
  • Boc Deprotection :
  • Employ HCl/dioxane (4 M) at 0°C for 1–2 hours to avoid side reactions (e.g., ester hydrolysis) .
  • Yield Data :
StepTypical YieldCritical Factors
Boc Protection85–90%Anhydrous conditions, base stoichiometry .
Tosylation70–80%Catalyst (DMAP), temperature control .
  • Reference : and provide analogous reaction optimization data.

Q. How should researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies in chemical shifts or splitting patterns may arise from:
  • Dynamic Stereochemistry : Rotameric equilibria of the tosyloxy group can cause peak broadening. Use variable-temperature NMR (VT-NMR) to confirm .

  • Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted TsCl may appear as singlet peaks. Purify via column chromatography (SiO₂, gradient elution) .

  • Example :
    In CDCl₃, the Boc group’s tert-butyl protons typically resonate at δ 1.4–1.5 ppm. Deviations >0.1 ppm suggest incomplete protection or degradation .

    • Reference : and discuss NMR troubleshooting for structurally similar compounds.

Q. What alternative reagents can replace tosyl chloride in functionalizing the amino group?

  • Methodological Answer : Tosyl chloride is standard for sulfonate ester formation, but alternatives include:
ReagentConditionsAdvantagesLimitations
Mesyl Chloride CH₂Cl₂, 0°C, 2–4 hoursFaster reaction, lower steric hindrance .Less stable product under acidic conditions.
Nosyl Chloride THF, RT, DMAPEnables selective deprotection in multistep syntheses .Higher cost, complex purification.

Validation : Compare reaction kinetics (TLC) and product stability (accelerated degradation studies) .

Data Contradiction Analysis

  • Case Study : Conflicting reports on the Boc group’s stability during tosylation.
    • Hypothesis : Acidic byproducts (HCl from TsCl) may prematurely cleave the Boc group.
    • Resolution :

Add a scavenger (e.g., NaHCO₃) to neutralize HCl .

Use in-situ FTIR to monitor Boc carbonyl peaks (~1700 cm⁻¹) during reaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-((tosyloxy)amino)propanoate
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tert-Butyl 3-((tosyloxy)amino)propanoate

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